Product packaging for Phenylmercapturic Acid(Cat. No.:CAS No. 4775-80-8)

Phenylmercapturic Acid

Cat. No.: B014860
CAS No.: 4775-80-8
M. Wt: 239.29 g/mol
InChI Key: CICOZWHZVMOPJS-JTQLQIEISA-N
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Description

S-Phenylmercapturic acid (S-PMA) is a specific and sensitive mercapturic acid metabolite of benzene, making it a critical biomarker in toxicological and environmental health research. Its primary application lies in the biomonitoring of human exposure to benzene, a widespread environmental pollutant and known human carcinogen. The compound is formed in vivo via the glutathione conjugation pathway of benzene's reactive metabolite, benzene oxide, and is subsequently excreted in urine. Researchers utilize S-Phenylmercapturic acid in analytical methods, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to accurately quantify exposure levels at even low concentrations. This provides a robust tool for occupational health studies, risk assessment in populations living near industrial sites, and for evaluating the efficacy of regulatory measures aimed at reducing benzene emissions. The high specificity of S-PMA for benzene exposure, compared to other non-specific biomarkers, allows for a more precise correlation between external exposure levels and internal dose, facilitating a deeper understanding of benzene's pharmacokinetics and its associated health risks. Our product is offered as a high-purity analytical standard, essential for calibrating equipment and validating assays, thereby ensuring the reliability and accuracy of research findings in the field of molecular epidemiology and toxicology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3S B014860 Phenylmercapturic Acid CAS No. 4775-80-8

Properties

IUPAC Name

(2R)-2-acetamido-3-phenylsulfanylpropanoic acid
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InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
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Description Data deposited in or computed by PubChem

InChI Key

CICOZWHZVMOPJS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905052
Record name S-Phenyl-N-acetylcysteine
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Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name S-Phenyl-N-acetylcysteine
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CAS No.

4775-80-8
Record name Phenylmercapturic acid
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Record name (2R)-2-acetamido-3-phenylsulfanylpropanoic acid
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Record name N-ACETYL-S-PHENYL-L-CYSTEINE
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Biochemical Pathways and Formation of S Phenylmercapturic Acid

Benzene (B151609) Metabolism to S-PMA: An Overview

The metabolic journey from benzene to S-Phenylmercapturic acid (S-PMA) is a multi-step process that begins with the absorption of benzene into the body. For benzene to exert its toxic effects or be excreted, it must first be metabolically activated. researchgate.net This activation is a prerequisite for its carcinogenicity. nih.gov The initial and critical step is the oxidation of benzene, primarily by cytochrome P450 enzymes, to form reactive intermediates. researchgate.netiarc.fr

One of these intermediates, benzene oxide, can follow several metabolic routes. nih.govresearchgate.net One of these pathways is detoxification through conjugation with glutathione (B108866) (GSH). plos.org This conjugation is the first step leading to the formation of S-PMA. researchgate.net The resulting glutathione conjugate is further processed through the mercapturic acid pathway, ultimately yielding S-PMA, which is then excreted in the urine. plos.orgoup.com Although S-PMA represents only a small fraction, about 0.2%, of the total benzene dose, it is considered the most suitable biomarker for assessing low-level exposure to benzene. coresta.org

Initial Oxidation of Benzene via Cytochrome P450 (CYP) Enzymes

The biotransformation of benzene is initiated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 being the primary enzyme responsible for its oxidation. researchgate.netiarc.fr Studies have shown that CYP2E1 is highly efficient in oxidizing benzene in both rat and human liver microsomes. nih.govnih.gov The significance of CYP2E1 is highlighted by research on CYP2E1-knockout mice, which showed a 90% reduction in urinary benzene metabolites and a complete absence of benzene-induced toxicity. iarc.fr While CYP2E1 is the main catalyst, other CYP isoforms may also contribute to this initial metabolic step. iarc.fr This enzymatic oxidation converts the stable benzene ring into a highly reactive electrophilic intermediate, setting the stage for subsequent metabolic transformations. iarc.frresearchgate.net

The primary product of the CYP-mediated oxidation of benzene is benzene oxide. researchgate.netiarc.fr Benzene oxide is an epoxide, a reactive and unstable molecule. nih.gov It exists in a rapid equilibrium with its valence tautomer, oxepin (B1234782). nih.govresearchgate.netnih.gov This equilibrium is crucial to understanding the subsequent metabolic fate of benzene, as both tautomers can undergo different reactions. researchgate.net While benzene oxide is the form that reacts with cellular nucleophiles like glutathione, the oxepin form can undergo other reactions, such as oxidative ring-opening to form muconaldehyde. nih.govresearchgate.netrsc.org The stability of benzene oxide is sufficient to allow it to move from its formation site, primarily the liver, to other tissues like the bone marrow. researchgate.net

Glutathione Conjugation Pathway

A significant detoxification pathway for the reactive benzene oxide intermediate involves its conjugation with glutathione (GSH). iarc.frnih.govresearchgate.net This reaction is a critical step that diverts benzene oxide away from pathways that could lead to toxic effects. plos.org The product of this conjugation, S-phenylglutathione, is the precursor to S-PMA. nih.gov This initial conjugate undergoes further enzymatic processing, which includes the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. This series of reactions, known as the mercapturic acid pathway, results in the formation of the final, water-soluble product, S-Phenylmercapturic acid (S-PMA), which is readily excreted in the urine. plos.orgoup.com

The conjugation of benzene oxide with glutathione can occur spontaneously, but the reaction is significantly catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govplos.org GSTs are multifunctional enzymes involved in the detoxification of a wide range of xenobiotic compounds. taylorandfrancis.com By facilitating the reaction between the electrophilic benzene oxide and the nucleophilic glutathione, GSTs play a crucial role in the detoxification of benzene. nih.gov Several GST isozymes, including GSTA1, GSTM1, GSTP1, and GSTT1, have been investigated for their ability to catalyze this specific reaction. nih.govnih.gov

Research has shown that different GST isozymes exhibit varying efficiencies in catalyzing the conjugation of benzene oxide. In vitro studies have demonstrated that GSTT1 is a critical and efficient enzyme in this detoxification reaction. nih.govnih.gov GSTP1 has also been shown to play a role, although it has a higher Michaelis constant (Km), suggesting lower affinity for the substrate compared to GSTT1. nih.govnih.gov Conversely, GSTA1 and GSTM1 displayed insufficient activity in these kinetic studies to determine their parameters, suggesting they are less important in this specific pathway. nih.govnih.gov The strong catalytic activity of GSTT1 underscores its importance in the formation of S-PMA. nih.govplos.org

Table 1: Kinetic Parameters of GST Isozymes with Benzene Oxide

GST IsozymePutative Km (μM)Vmax (fmol/s)Relative Importance
GSTT1420450Critical
GSTP136003100Important
GSTA1N/AN/ALess Important
GSTM1N/AN/ALess Important

Source: Data compiled from kinetic studies on the conjugation of benzene oxide with glutathione. nih.govnih.gov

The genes encoding for GST enzymes are known to be polymorphic in the human population, with common variations including complete gene deletions (null genotypes) for GSTT1 and GSTM1. plos.orgresearchgate.net These genetic polymorphisms have a significant impact on an individual's ability to metabolize benzene and consequently affect the levels of urinary S-PMA. researchgate.net

Numerous studies have consistently shown that individuals with the GSTT1-null genotype excrete significantly lower levels of S-PMA compared to those with a functional GSTT1 gene when exposed to similar levels of benzene. plos.orgnih.gov The GSTT1 deletion can explain a substantial portion of the variance in S-PMA levels among individuals, ranging from 14.2% to 31.6% in one multiethnic study. plos.org The effect of the GSTM1-null genotype on S-PMA levels is also observed but is generally less pronounced than that of the GSTT1 polymorphism. plos.orgberkeley.edu The presence of both GSTT1 and GSTM1 null genotypes leads to even lower S-PMA excretion. nih.gov This strong influence of genotype means that interpreting S-PMA as a biomarker of benzene exposure requires consideration of an individual's GST status. researchgate.netnih.gov

Table 2: Influence of GSTT1 and GSTM1 Genotypes on S-PMA Excretion

Genotype CombinationRelative S-PMA LevelPercentage of Variance Explained by Genotype
GSTT1-positiveHigherGSTT1 deletion: 14.2% - 31.6%
GSTT1-nullLower (approx. 50% reduction)
GSTM1-positiveHigherGSTM1 deletion: 0.2% - 2.4%
GSTM1-nullLower
GSTT1-null & GSTM1-nullLowest (up to 8-fold lower than double-positive)Combined GSTT1 & GSTM1: ~22%

Source: Data synthesized from multiple studies on the effects of GST polymorphisms on urinary S-PMA levels. plos.orgresearchgate.netnih.gov

Specificity of GSTT1 and GSTM1 in S-PMA Formation

Formation of S-Phenylglutathione

The initial and essential step in the detoxification of benzene oxide and the eventual excretion of S-PMA is the formation of S-phenylglutathione (SPG). nih.gov This process is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govwikipedia.org

The reaction involves the conjugation of benzene oxide, a reactive and unstable electrophilic metabolite of benzene, with glutathione (GSH). nih.goviarc.fr The formation of SPG is a critical detoxification step, as it converts the reactive benzene oxide into a more water-soluble and less toxic compound that can be further processed for excretion. nih.govtandfonline.com

Research has shown that specific GST isozymes, such as GSTT1 and GSTP1, play a significant role in catalyzing this reaction. nih.gov While other GSTs may also be involved, GSTT1 is considered a critical enzyme in the detoxification of benzene oxide. nih.gov The initial product of the reaction between benzene oxide and GSH is a hydroxycyclohexadiene species, which is then dehydrated to form the stable S-phenylglutathione, restoring the aromaticity of the compound. nih.gov

Subsequent Enzymatic Processing to S-PMA

Following its formation, S-phenylglutathione undergoes further enzymatic processing to yield S-PMA. wikipedia.org This multi-step process involves the sequential removal of amino acid residues from the glutathione conjugate, followed by an acetylation reaction. wikipedia.orgtandfonline.com

Gamma-Glutamyltranspeptidase and Dipeptidase Activities

The first step in the breakdown of S-phenylglutathione is catalyzed by the enzyme gamma-glutamyltranspeptidase (GGT). wikipedia.orgscispace.com GGT is an ectoprotein, primarily located on the apical surface of epithelial tissues, that cleaves the gamma-glutamyl moiety from the glutathione conjugate. scispace.comnih.gov This action results in the formation of S-phenylcysteinylglycine.

Subsequently, dipeptidases act on S-phenylcysteinylglycine to remove the glycine residue. wikipedia.orgscispace.com This enzymatic step yields S-phenylcysteine, the immediate precursor to S-PMA. tandfonline.com

N-Acetylation of S-Phenylcysteine

The final step in the formation of S-PMA is the N-acetylation of the amino group of the S-phenylcysteine residue. wikipedia.orgscispace.com This reaction is catalyzed by the intracellular enzyme cysteine S-conjugate N-acetyltransferase. tandfonline.comscispace.com The resulting N-acetyl-S-phenyl-L-cysteine is the mercapturic acid, S-PMA, which is then typically excreted in the urine. wikipedia.orgnih.gov

Data Tables

Table 1: Key Enzymes in the S-Phenylmercapturic Acid Formation Pathway

EnzymeSubstrateProductPathway Step
Glutathione S-Transferases (GSTs)Benzene Oxide, GlutathioneS-PhenylglutathioneFormation of S-Phenylglutathione
Gamma-Glutamyltranspeptidase (GGT)S-PhenylglutathioneS-PhenylcysteinylglycineSubsequent Enzymatic Processing
DipeptidasesS-PhenylcysteinylglycineS-PhenylcysteineSubsequent Enzymatic Processing
Cysteine S-conjugate N-acetyltransferaseS-PhenylcysteineS-Phenylmercapturic Acid (S-PMA)N-Acetylation

S Phenylmercapturic Acid As a Biomarker of Exposure

Applications in Occupational Exposure Assessment

Urinary S-PMA is utilized in occupational health to monitor workers' exposure to benzene (B151609), a known human carcinogen. coresta.orgonepetro.org Its application is vital in various industrial settings, including petrochemical plants, oil refineries, and shoe manufacturing, where benzene is a component of raw materials or a product of combustion. coresta.orgneliti.comsjweh.finih.gov Biological monitoring using S-PMA provides an integrated measure of exposure from all routes, including inhalation and dermal absorption, offering a comprehensive assessment of an individual's total benzene uptake. wur.nltandfonline.com

S-PMA has proven to be a particularly suitable biomarker for monitoring low-level benzene exposure. coresta.orgwur.nlosti.govbmj.com Its high specificity and sensitivity allow for the reliable detection of benzene exposure down to concentrations as low as 0.3 ppm (8-hour time-weighted average), a level at which other biomarkers may not be effective. osti.govbmj.comnih.govnih.gov This capability is increasingly important as occupational exposure limits (OELs) for benzene are progressively lowered to protect worker health. wur.nlonepetro.orgtandfonline.com Studies have demonstrated the utility of S-PMA in assessing exposure in environments with airborne benzene concentrations below 1 ppm and even in the range of 0.01–0.25 ppm. tandfonline.comaacrjournals.org

The ability of S-PMA to be detected in the urine of most non-occupationally exposed individuals, with higher levels in smokers, underscores its sensitivity to low-level environmental exposures. bmj.comnih.gov For instance, S-PMA was detectable in 20 out of 38 non-smoking control individuals in one study. bmj.comnih.gov

A strong correlation has been consistently reported between the concentration of S-PMA in urine collected at the end of a work shift and the time-weighted average (TWA) concentration of airborne benzene. osti.govbmj.comnih.govnih.gov This relationship is fundamental to its use as a quantitative biomarker of exposure.

Several studies have established regression equations to define this correlation. For example, one study calculated that an 8-hour TWA exposure to 1 ppm of benzene corresponds to an average urinary S-PMA concentration of 47 µg/g creatinine (B1669602). bmj.comnih.gov Another study found that a 1 ppm benzene exposure leads to an average end-of-shift concentration of 21 µmol S-PMA per mol of creatinine. osti.govnih.gov A pilot study in Chinese shoe-making workers also found a good linear correlation between urinary S-PMA levels and airborne benzene concentrations, with median S-PMA concentrations of 49.55, 102.15, and 335.69 µg/g Cr for airborne benzene exposures of ≤6.0, 6.0 to 10.0, and 10 to 32.5 mg/m³, respectively. nih.gov

Below is a table summarizing findings from various studies on the correlation between airborne benzene and urinary S-PMA.

Interactive Data Table: Correlation of Airborne Benzene and Urinary S-PMA

Airborne Benzene (8-hr TWA) Corresponding Urinary S-PMA (End of Shift) Study Reference
1 ppm 47 µg/g creatinine bmj.comnih.gov
1 ppm 21 µmol/mol creatinine osti.govnih.gov
0.3 ppm Detectable and quantifiable osti.govnih.govnih.govnih.gov
1 mg/m³ (≈ 0.3 ppm) 46 µg/g creatinine nih.gov

S-PMA is often compared with other urinary biomarkers of benzene exposure, such as trans,trans-muconic acid (t,t-MA), unmetabolized urinary benzene (U-benzene), and phenol (B47542). coresta.orgnih.govaacrjournals.orgnih.gov While all are metabolites or direct measures of benzene, their utility varies, especially at different exposure levels. nih.gov

S-PMA is widely regarded as superior to other biomarkers, particularly t,t-MA, in terms of specificity and sensitivity for low-level benzene exposure. bmj.comnih.govnih.govnih.gov The primary advantage of S-PMA is that it is a highly specific metabolite of benzene, not significantly influenced by other substances. neliti.com This specificity allows for the clear distinction between occupational exposure and background levels, even in smokers. nih.gov

Studies have shown that S-PMA can reliably determine benzene exposures down to 0.3 ppm, whereas t,t-MA is limited to concentrations above 1 ppm due to high background values in non-exposed individuals. nih.gov In a comparative study, S-PMA was always detectable in the urine of smokers who were not occupationally exposed, and in a majority of non-smoking controls, which was not the case for t,t-MA. bmj.comnih.gov One study reported a sensitivity of 0.83 and specificity of 0.69 for S-PMA in monitoring low benzene exposures. tandfonline.com

Other biomarkers for benzene exposure have notable limitations compared to S-PMA.

t,t-Muconic Acid (t,t-MA): The main drawback of t,t-MA is its lack of specificity. nih.govnih.gov It is a metabolite of the widely used food preservative sorbic acid, which can lead to elevated urinary t,t-MA levels unrelated to benzene exposure. nih.govresearchgate.net This interference makes it unreliable for monitoring benzene exposure below 0.5 ppm. nih.govresearchgate.net Furthermore, t,t-MA has a shorter elimination half-life (approximately 5 hours) compared to S-PMA (approximately 9 hours), making S-PMA a more reliable biomarker for exposures during longer work shifts. bmj.comnih.govnih.gov

Urinary Benzene (U-benzene): While highly specific, the measurement of unmetabolized benzene in urine is subject to serious technical challenges, including the risk of sample contamination from external sources. nih.gov Although it correlates well with airborne benzene, these technical issues can limit its practical application. aacrjournals.orgnih.gov

Phenol: Phenol is a major metabolite of benzene, but it is not a reliable biomarker for exposures below 5 ppm (8-hour TWA). osti.govnih.govcapes.gov.br This is due to high and variable background concentrations from diet and other environmental sources.

The following table provides a comparative overview of different benzene biomarkers.

Interactive Data Table: Comparison of Benzene Biomarkers

Biomarker Advantages Limitations
S-Phenylmercapturic acid (S-PMA) High specificity and sensitivity at low levels (<1 ppm). bmj.comnih.govnih.gov Longer half-life (≈9 hrs). bmj.comnih.gov Represents a very small fraction of benzene dose (≈0.11-0.2%). coresta.orgbmj.com
t,t-Muconic Acid (t,t-MA) Represents a larger fraction of benzene dose (≈3.9%). bmj.comnih.gov Easier to measure than S-PMA. bmj.comnih.gov Lack of specificity (metabolite of sorbic acid). nih.govresearchgate.net Unreliable below 0.5-1 ppm benzene. nih.govnih.gov Shorter half-life (≈5 hrs). bmj.comnih.gov
Urinary Benzene (U-benzene) Highly specific. aacrjournals.org Good correlation with exposure. nih.gov Prone to sample contamination. nih.gov Analytical difficulties. tandfonline.com
Phenol Historically used for high exposures. Not reliable for exposures < 5 ppm. osti.govnih.govcapes.gov.br High background levels.

Biological Exposure Indices (BEIs) are guidance values for assessing biological monitoring results. For S-PMA, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a BEI.

The ACGIH BEI for S-PMA in urine is 25 µg/g creatinine , collected at the end of a shift. neliti.comtandfonline.comtandfonline.comscirp.org This value is intended to correspond to the threshold limit value (TLV) for airborne benzene. However, it's important to note that this BEI was established based on analytical methods that often involved adjusting the urine pH to around 2, which partially converts a precursor metabolite (pre-S-PMA) to S-PMA. tandfonline.comtandfonline.com Complete acid hydrolysis can yield higher S-PMA concentrations, suggesting that if total S-PMA were measured, the corresponding BEI might be around 50 µg/g creatinine. tandfonline.comtandfonline.com

Regulatory bodies and health organizations are increasingly recognizing S-PMA as a key biomarker. For instance, the Risk Assessment Committee of the European Chemicals Agency (ECHA) has proposed a biological limit value of 2 µg S-PMA/g creatinine in conjunction with a lower OEL for benzene. concawe.eu Safe Work Australia notes that a urinary S-PMA level greater than 11.8 µmol/mol creatinine (25 μg/L) may indicate occupational exposure to benzene and warrants a review of control measures. It is also crucial to consider a worker's smoking status when interpreting S-PMA results, as smoking can elevate background levels. onepetro.org The normal background level of S-PMA for a non-smoker is approximately 2.0 μg/g creatinine, while for a smoker, it is around 3.6 μg/g creatinine.

Comparison with Other Benzene Biomarkers (e.g., t,t-Muconic Acid, Urinary Benzene, Phenol)

Specificity and Sensitivity Advantages of S-PMA

Applications in Environmental Exposure Assessment

The use of S-PMA as a biomarker extends beyond occupational settings to the assessment of environmental exposure to benzene from various sources. coresta.org Its sensitivity allows for the detection of low levels of benzene absorption in the general population. tandfonline.comtandfonline.com

Tobacco smoke is a primary source of benzene exposure for the general population. oup.comscienceopen.com Numerous studies have demonstrated a strong correlation between smoking and elevated levels of urinary S-PMA. nih.govmdpi.comaacrjournals.org Smokers consistently exhibit significantly higher concentrations of S-PMA compared to non-smokers. researchgate.netcaymanchem.com For instance, one study found that smokers had urinary S-PMA concentrations approximately ten times higher than non-smokers. researchgate.net Another study reported that heavy smokers can have S-PMA levels up to 10 times higher than moderate smokers. mdpi.com The amount of S-PMA produced from smoking can be substantial enough to potentially mask the contribution from airborne benzene in occupational settings. nih.gov When individuals quit smoking, their urinary S-PMA levels have been shown to decrease rapidly and significantly. plos.org

Table 1: Urinary S-PMA Levels in Smokers vs. Non-Smokers (Selected Studies)

Study Population Smoker S-PMA Level (µg/g creatinine) Non-Smoker S-PMA Level (µg/g creatinine)
Central Italy General Population nih.gov 1.132 (median) 0.097 (median)
Human Volunteers caymanchem.com 9.1 4.8
Petrochemical Industry Controls nih.gov 1.71 (mean) 0.94 (mean)

Biomonitoring studies in the general population utilize S-PMA to establish baseline exposure levels and identify populations at higher risk. semanticscholar.orgnih.gov These studies provide valuable data for public health assessments and for setting reference values for occupational exposure. frontiersin.orgnih.gov For example, a study in central Italy on a general population not occupationally exposed to benzene found a median S-PMA value of 0.097 µg/g of creatinine in non-smokers. semanticscholar.orgnih.gov Such studies help in understanding the background exposure to benzene from various environmental sources. scienceopen.comnih.gov Data from these large-scale surveys, like the National Health and Nutrition Examination Survey (NHANES) in the US and the Canadian Health Measures Survey (CHMS), contribute to a better understanding of benzene exposure across different demographics. oup.com

Besides tobacco smoke, the general population can be exposed to benzene from other environmental sources, including vehicle exhaust, industrial emissions, and proximity to petrochemical plants. coresta.orgsjweh.fioup.com Urinary S-PMA has been used to assess exposure in individuals living near busy roads or in industrial areas. sjweh.firesearchgate.net For instance, a study in Kinshasa found that living near busy or very busy roads was associated with higher urinary S-PMA levels. researchgate.net Similarly, studies have detected higher levels of S-PMA in schoolchildren residing in industrial areas compared to those in areas with no known benzene exposure. sjweh.fi

General Population Biomonitoring Studies

Factors Influencing S-PMA Levels

Several factors can influence the concentration of S-PMA in urine, leading to inter-individual variability in biomonitoring results. researchgate.nettandfonline.com

Individual characteristics such as age and sex can affect urinary S-PMA levels. researchgate.net Some studies have reported differences in S-PMA concentrations between males and females, with women sometimes showing slightly higher levels, even after adjusting for creatinine. nih.govtandfonline.com For example, a study of the general population in central Italy found that female smokers had higher S-PMA concentrations than male smokers. semanticscholar.orgnih.gov Age can also play a role, with some research indicating higher S-PMA levels in older individuals. semanticscholar.orgnih.gov Genetic polymorphisms in enzymes involved in benzene metabolism, such as Glutathione (B108866) S-transferases (GSTs), can also significantly impact S-PMA levels. plos.orgresearchgate.net

As previously detailed, smoking status is a major determinant of urinary S-PMA levels. nih.govcaymanchem.comneliti.com The number of cigarettes smoked per day is positively correlated with S-PMA concentrations. mdpi.comneliti.com The strong influence of smoking must be considered when interpreting S-PMA data, especially in occupational settings where it can be a significant confounding factor. nih.govaacrjournals.orgonepetro.org In some cases, S-PMA levels in smokers can be high enough to overlap with those of non-smoking workers with occupational exposure, making it crucial to ascertain the smoking status of individuals undergoing biomonitoring. frontiersin.orgonepetro.org

Genetic Polymorphisms (e.g., GSTT1, GSTM1)

The metabolism of benzene into its urinary biomarker, S-phenylmercapturic acid (S-PMA), is significantly influenced by genetic variations in the enzymes responsible for detoxification pathways. plos.org The glutathione S-transferase (GST) supergene family, particularly the genes GSTT1 and GSTM1, play a critical role in this process. aacrjournals.org These genes exhibit deletion polymorphisms, where homozygous deletions (GSTT1-null or GSTM1-null) result in a complete absence of the corresponding enzyme activity. aacrjournals.org

Research has consistently shown that polymorphisms in GSTT1 have a powerful effect on urinary S-PMA levels. plos.org Individuals with the GSTT1-positive genotype (possessing at least one functional copy of the gene) excrete significantly higher levels of S-PMA compared to those with the GSTT1-null genotype when exposed to the same amount of benzene. plos.orgaacrjournals.org This is because the GSTT1 enzyme catalyzes the conjugation of benzene oxide with glutathione, a crucial step in the formation of S-PMA. plos.org The GSTT1 deletion can account for a substantial portion of the variability in S-PMA levels among individuals, ranging from 14.2% to 31.6%. plos.orgresearchgate.net Studies have quantified this effect, showing that for the same benzene exposure, the average S-PMA excretion in individuals with the GSTT1-null genotype is approximately 50% of that in GSTT1-positive individuals. nih.gov

The influence of the GSTM1 polymorphism is less pronounced. plos.org While some studies have detected an effect, the deletion of GSTM1 explains a much smaller fraction of the variance in S-PMA levels, typically between 0.2% and 2.4%. plos.org In some cases, it is thought that the activity of other GST enzymes may compensate for the absence of GSTM1. nih.gov However, in populations with specific exposures, such as smokers, the effect of the GSTM1-null genotype on S-PMA levels has been confirmed alongside the more dominant GSTT1 effect. nih.govsigmaaldrich.com The combined influence of both GSTT1 and GSTM1 deletions can explain approximately 22% of the total variation in S-PMA levels in a multi-ethnic population of smokers. plos.org

Given these significant genetic influences, the determination of an individual's GSTT1 and, to a lesser extent, GSTM1 genotype is considered critical for the accurate interpretation of urinary S-PMA data in biomonitoring studies. researchgate.net

Table 1: Influence of GSTT1 and GSTM1 Genotypes on Urinary S-PMA Levels

GenotypeEffect on Urinary S-PMA LevelsPercentage of Variance ExplainedReferences
GSTT1-null Significantly lower S-PMA excretion (approx. 50% reduction compared to positive genotype).14.2% - 31.6% plos.orgresearchgate.netnih.gov
GSTM1-null Modest to slight reduction in S-PMA excretion.0.2% - 2.4% plos.orgnih.gov

Co-exposure to Other Solvents (e.g., Toluene (B28343), Xylenes)

In many occupational and environmental settings, exposure to benzene occurs concurrently with exposure to other aromatic hydrocarbons like toluene and xylenes (B1142099) (often abbreviated as BTX). mdpi.com A key consideration for any biomarker is its specificity and whether co-exposures can interfere with its measurement or the metabolic processes that produce it.

Several studies have concluded that one of the advantages of using S-PMA as a biomarker for benzene is its high specificity. Research on occupationally exposed workers has shown that co-exposure to toluene and xylenes at levels comparable to that of benzene has an essentially nil effect on urinary S-PMA concentrations. capes.gov.br This lack of interference makes S-PMA a more robust marker than other benzene metabolites, such as phenols, which can be affected by other factors.

However, the potential for metabolic interaction exists because benzene, toluene, and xylenes are substrates for the same cytochrome P-450 enzymes, particularly CYP2E1. mdpi.comnih.gov This shared metabolic pathway could lead to competitive inhibition, especially at high exposure concentrations. mdpi.com For instance, co-administration of high levels of toluene has been shown to reduce benzene metabolism, which would in turn decrease the production of S-PMA. iarc.fr Conversely, some animal studies have indicated that toluene and xylenes can induce certain drug-metabolizing enzymes, which increased the in vitro metabolism of benzene. nih.gov The effects may be dose-dependent, with different interactions occurring at high versus low exposure levels. mdpi.com While direct interference with the analytical measurement of S-PMA is not a primary concern, the theoretical possibility exists for toluene to be metabolized to a minor extent to S-benzylmercapturic acid (S-BMA), a structurally similar compound. wur.nltandfonline.com

Table 2: Research Findings on the Effect of Toluene and Xylene Co-exposure on S-PMA

Co-exposing Solvent(s)Observed Effect on S-PMAStudy Context / ConditionsReferences
Toluene & XylenesEssentially nil / no significant effect.Human occupational exposure at levels comparable to benzene. capes.gov.br
TolueneCompetitive metabolic inhibition.High exposure levels (≥50 ppm); reduces overall benzene metabolism. mdpi.comiarc.fr
Toluene & XylenesIncreased in vitro metabolism of benzene.Rat liver studies; induction of metabolic enzymes. nih.gov
ToluenePotential for minor interference.Theoretical, due to metabolic crossover forming S-benzylmercapturic acid. wur.nltandfonline.com

Influence of Pre-S-Phenylmercapturic Acid (Pre-PMA) and pH on Quantitation

A critical factor affecting the accurate measurement of urinary S-PMA is the presence of its precursor, pre-S-phenylmercapturic acid (pre-PMA), chemically known as N-acetyl-S-(1,2-dihydro-2-hydroxyphenyl)-L-cysteine. researchgate.netresearchgate.net A substantial portion of the S-PMA formed in the body is excreted into the urine not as S-PMA itself, but as this precursor. One study found that, on average, 78% of the metabolite exists in urine as pre-PMA.

The pre-PMA molecule is unstable and undergoes acid-catalyzed dehydration to form the more stable S-PMA. nih.gov This conversion is highly dependent on the pH of the urine sample during laboratory analysis. researchgate.netnih.gov Consequently, the measured concentration of S-PMA in a urine sample is directly influenced by the sample preparation method, specifically the pH to which the sample is adjusted. researchgate.netnih.gov

Inter-laboratory comparisons have revealed that analytical methods using a neutral pH for sample preparation yield significantly lower S-PMA concentrations than methods that employ acidic conditions. nih.govnih.gov Results from a neutral preparation can be as much as 60% lower than those from a highly acidic one. nih.govnih.gov Studies have systematically shown that as the pH of the sample is lowered, the measured concentration of S-PMA proportionally increases due to the enhanced conversion of pre-PMA. nih.govoup.com For example, adjusting the urine to a pH of approximately 2 was found to convert about 44-45% of the total S-PMA from its precursor form. researchgate.netnih.gov

To ensure consistent and accurate results that reflect total benzene exposure, it is essential to achieve complete conversion of pre-PMA. Research suggests that adjusting the urine sample to a pH between 0.5 and 1.0 is necessary for this complete conversion. researchgate.netresearchgate.net The type of acid used can also have an effect; treatment with hydrochloric acid to pH 1.1 has been shown to be effective, whereas the use of concentrated sulfuric acid was found to yield even higher S-PMA levels, potentially from an unknown origin. researchgate.net This strong dependence on pH makes the standardization of pre-analytical sample treatment a crucial requirement for reliable biomonitoring of benzene exposure using S-PMA. researchgate.net

Table 3: Effect of Sample Preparation pH on S-PMA Quantitation

Sample Preparation pHEffect on Measured S-PMA ConcentrationReferences
Neutral pHMeasures only "free" S-PMA, resulting in significantly lower values (~60% lower than highly acidic methods). nih.govnih.gov
pH ≈ 2.0Measures approximately 44-45% of the total S-PMA (free S-PMA + converted pre-PMA). researchgate.netnih.gov
pH 0.5 - 1.0Considered optimal for the complete and quantitative conversion of pre-PMA to S-PMA. researchgate.netresearchgate.net
Sulfuric Acid (pH ≈ 0.6)May result in higher S-PMA concentrations than HCl treatment, possibly due to an unknown artifact. researchgate.netnih.gov

Analytical Methodologies for S Phenylmercapturic Acid Quantitation

Sample Collection and Preparation for S-PMA Analysis

Urine Sample Collection Protocols

The standard biological matrix for S-PMA analysis is urine. End-of-shift spot urine samples are typically collected for monitoring occupational exposure. chl.co.nz

Collection Containers: Samples are collected in clean, dry polypropylene (B1209903) containers that are free of preservatives. chl.co.nznmslabs.comcdc.gov

Volume: A minimum volume of urine is required for analysis, with requested volumes generally around 3-8 mL. nmslabs.comcdc.gov

Storage and Transport: To ensure the stability of S-PMA, urine samples should be refrigerated or frozen shortly after collection, especially if there is a delay in transport to the laboratory. chl.co.nznmslabs.comcdc.gov Long-term storage is typically at -20°C or below, where the analyte has been shown to be stable for extended periods. nmslabs.compublisso.de

Acid Hydrolysis for Pre-PMA Conversion to S-PMA

A crucial step in the sample preparation process is acid hydrolysis. Benzene (B151609) metabolism produces a precursor to S-PMA, known as pre-S-phenylmercapturic acid (pre-SPMA), which is unstable and can dehydrate to S-PMA under acidic conditions. nih.gov The ratio of pre-SPMA to S-PMA can vary between individuals, making the conversion of pre-SPMA essential for accurate and consistent quantification of total S-PMA. nih.govresearchgate.net

The process involves the addition of a strong acid to the urine sample to lower the pH. nih.gov Studies have shown that the completeness of the conversion is pH-dependent. nih.govresearchgate.net It is recommended to adjust the urine sample to a pH below 1 to ensure the complete conversion of pre-SPMA to S-PMA. publisso.deresearchgate.net Concentrated hydrochloric acid (HCl) is frequently used for this purpose. publisso.de While other acids like sulfuric acid (H₂SO₄) have been used, some research suggests that extremely strong acidic conditions might lead to an increase in S-PMA concentrations from other sources, making controlled hydrolysis with HCl at a pH between 0.5 and 1.0 advisable. nih.govscielo.br This hydrolysis step reduces variability in results that could arise from differences in the initial pH of the urine samples.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

After hydrolysis, S-PMA must be extracted from the urine matrix to remove interfering compounds before instrumental analysis. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). wiley.comnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of S-PMA from the aqueous urine sample into an immiscible organic solvent. researchgate.net Ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are commonly used solvents. researchgate.netnih.gov The procedure typically involves adding the extraction solvent to the acidified urine sample, vortexing to ensure thorough mixing, and then centrifuging to separate the organic and aqueous layers. The organic layer containing the S-PMA is then collected and often evaporated to dryness before being reconstituted in a solvent compatible with the analytical instrument. LLE is considered a cost-effective and efficient one-step extraction method.

Solid-Phase Extraction (SPE): SPE is another widely used technique that separates S-PMA from the sample matrix based on its physical and chemical properties. cdc.govresearchgate.net The process involves passing the acidified urine sample through a cartridge containing a solid adsorbent (the stationary phase). C18 (octadecylsilane) is a common stationary phase for S-PMA extraction due to its reversed-phase properties. cdc.govnih.gov Interfering substances are washed away, and the retained S-PMA is then eluted with a small volume of an organic solvent. researchgate.net SPE can offer cleaner extracts compared to LLE and is amenable to automation. researchgate.net

A comparison of various extraction methods, including LLE, SPE, liquid-phase microextraction, and low-temperature partitioning extraction, has been conducted to optimize the sensitivity and specificity of the analytical procedure. nih.gov

Extraction TechniqueCommon Solvents/PhasesKey Procedural StepsAdvantages
Liquid-Liquid Extraction (LLE) Ethyl acetate, Methyl tert-butyl ether (MTBE), Dichloromethane1. Add solvent to acidified urine.2. Vortex/shake to mix.3. Centrifuge to separate layers.4. Collect organic layer.5. Evaporate and reconstitute.Cost-effective, simple, efficient for single samples.
Solid-Phase Extraction (SPE) C18 cartridges1. Condition the SPE cartridge.2. Load the acidified urine sample.3. Wash to remove interferences.4. Elute S-PMA with a solvent.High recovery, clean extracts, suitable for automation. researchgate.netresearchgate.net

Derivatization Procedures

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability. For the analysis of S-PMA, derivatization is often a necessary and laborious step when using GC-based methods to convert the non-volatile S-PMA into a more volatile and thermally stable product. However, the advent and widespread use of High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has largely eliminated the need for derivatization. HPLC-MS/MS methods are sensitive and specific enough to directly measure S-PMA, simplifying sample preparation and reducing analysis time. uobaghdad.edu.iq

Chromatographic and Spectrometric Techniques

Following sample preparation, instrumental analysis is performed to separate S-PMA from any remaining matrix components and to quantify it accurately. High-Performance Liquid Chromatography (HPLC) is the cornerstone of S-PMA analysis, often coupled with highly sensitive spectrometric detectors. wiley.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is the preferred method for S-PMA analysis, offering excellent separation capabilities. uobaghdad.edu.iqwiley.comresearchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. Reversed-phase columns, such as C18, are most commonly employed for S-PMA separation. researchgate.net

A gradient elution is typically used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid such as acetic or formic acid to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol). uobaghdad.edu.iq

Several types of detectors can be paired with HPLC for the quantification of S-PMA:

Tandem Mass Spectrometry (MS/MS): This is the most prevalent detection method due to its exceptional sensitivity and specificity. nmslabs.comresearchgate.net LC-MS/MS allows for the quantification of S-PMA at very low levels (ng/mL or µg/L), making it ideal for monitoring occupational and environmental exposure. nih.govresearchgate.net The technique operates by ionizing the S-PMA molecule and then fragmenting it, detecting a specific parent-daughter ion transition (e.g., m/z 238 → 109.1), which provides a high degree of confidence in the identification and quantification of the analyte. nih.govuobaghdad.edu.iq

Photodiode Array (PDA) or UV-VIS Detectors: HPLC with PDA or UV-VIS detection is another validated method for S-PMA analysis. uobaghdad.edu.iqresearchgate.net This detector measures the absorbance of the analyte at a specific wavelength (e.g., 205 nm or 225 nm). researchgate.net While generally less sensitive than MS/MS, it can provide reliable quantification, particularly at higher concentration ranges. uobaghdad.edu.iqresearchgate.net Method validation has demonstrated good linearity and precision for HPLC-PDA systems. uobaghdad.edu.iq

Fluorescence Detectors: After derivatization with a fluorescent tag, HPLC with fluorescence detection can be used. This method can offer high sensitivity but requires an additional derivatization step in the sample preparation phase. wiley.com

ParameterHPLC-MS/MSHPLC-PDA/UV
Principle Separation by HPLC, detection by mass-to-charge ratio of analyte and its fragments.Separation by HPLC, detection by UV-Visible light absorbance.
Sensitivity Very high (ng/mL to sub-ng/mL levels). researchgate.netModerate (µg/mL levels). uobaghdad.edu.iqresearchgate.net
Specificity Very high, based on specific mass transitions. nih.govGood, but susceptible to co-eluting interferences with similar absorbance spectra. uobaghdad.edu.iq
Derivatization Not required. Not typically required for UV, but can be used for fluorescence detection.
Common Column Reversed-phase C18. cdc.govReversed-phase C18/ODS. researchgate.net
Mobile Phase Acetonitrile/Methanol and acidified water gradient. Acetonitrile/Methanol and acidified water gradient. uobaghdad.edu.iq
Fluorescence Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique for the quantification of S-PMA in urine. researchgate.netnih.govasianpubs.org This method typically requires a derivatization step to make the non-volatile S-PMA amenable to gas chromatography. scielo.br

A common procedure involves the extraction of S-PMA from acidified urine, followed by derivatization to form a more volatile and thermostable product, such as a methyl ether. scielo.brnih.gov The derivatized S-PMA is then separated on a GC column and detected by a mass spectrometer. nih.gov GC-MS provides excellent specificity due to the unique mass spectrum of the analyte, allowing for reliable identification and quantification even at low concentrations. researchgate.netnih.gov One optimized GC-MS method reported a limit of detection of 0.03 μg/L and a limit of quantification of 0.09 μg/L, with good linearity and precision. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of S-PMA in urine due to its exceptional sensitivity, specificity, and ability to analyze samples with minimal preparation. nih.govscielo.brdoaj.org

This technique involves the separation of S-PMA from other urinary components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. publisso.de The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for S-PMA. nih.gov A typical LC-MS/MS method for S-PMA utilizes a C18 column for separation and negative electrospray ionization (ESI-). nih.govscielo.br

Table 1. Performance Characteristics of a Validated LC-MS/MS Method for S-PMA Quantitation. scielo.br
ParameterValue
Linear Range0.5 - 500 ng/mL
Correlation Coefficient (r)> 0.99
Accuracy91.4 - 105.2%
Intra-assay Precision (CV%)4.73 - 9.21%
Inter-assay Precision (CV%)5.85 - 9.96%
Limit of Quantification (LOQ)0.5 ng/mL

The primary advantages of LC-MS/MS for S-PMA analysis are its superior sensitivity and specificity compared to other methods. scielo.brbiotrial.com The technique allows for the detection of trace levels of S-PMA, which is crucial for monitoring low-level environmental and occupational exposures to benzene. scielo.br LC-MS/MS can differentiate S-PMA from structurally similar compounds and matrix interferences, leading to more accurate and reliable results. biotrial.com Furthermore, LC-MS/MS often requires less laborious sample preparation, as it does not necessitate a derivatization step, which can streamline the analytical workflow and increase sample throughput. nih.govscielo.br

The use of an internal standard is a critical component of robust LC-MS/MS methods for S-PMA quantification. scielo.brnih.gov An internal standard, which is a compound structurally similar to the analyte, is added to the sample at a known concentration before sample preparation. nih.govpublisso.de It helps to correct for variations in sample extraction, matrix effects, and instrument response. scielo.br

For S-PMA analysis, isotopically labeled analogs such as S-phenylmercapturic acid-d5 (S-PMA-d5) or [13C6]S-PMA are the ideal internal standards. nih.govnih.gov These standards have the same chemical properties as S-PMA but a different mass, allowing them to be distinguished by the mass spectrometer. The use of a deuterated internal standard has been shown to effectively compensate for matrix effects, improving the precision and accuracy of the measurements. scielo.br

Advantages of LC-MS/MS for Sensitivity and Specificity

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been developed for the rapid screening of S-PMA in urine. researchgate.netnih.gov This method is based on the specific binding of an antibody to S-PMA. researchgate.net

Analytical Method Validation

Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. For S-PMA, this typically involves assessing linearity, sensitivity, accuracy, precision, selectivity, and stability, often using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). scielo.brnih.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For S-PMA quantitation, linearity is typically established by analyzing a series of calibration standards. Various studies have demonstrated excellent linearity for S-PMA analysis over different concentration ranges, consistently achieving correlation coefficients (r or R²) greater than 0.99. scielo.brcdc.govuobaghdad.edu.iq

For instance, one LC-MS/MS method showed linearity from 0.5 to 500 ng/mL. scielo.br Another study using HPLC with a photodiode array detector established a linear range of 0.5 to 20 µg/mL. uobaghdad.edu.iquobaghdad.edu.iq A rapid LC-MS/MS method demonstrated linearity in the concentration range of 0.2-200 ng/mL. researchgate.net The wide range of linearities reported across different methodologies underscores the adaptability of S-PMA analysis to various exposure levels, from the general population to occupationally exposed individuals.

Table 1: Examples of Linearity and Calibration Ranges for S-PMA Analysis

Analytical Method Calibration Range Correlation Coefficient (r/R²) Source(s)
LC-MS/MS 0.5 - 500 ng/mL >0.99 scielo.br
HPLC-MS/MS 0.5 - 50 ng/mL ≥0.99 cdc.gov
HPLC-Fluorimetric Detector 10 - 100 µg/L Not specified nih.gov
HPLC-Photodiode Array 0.5 - 20 µg/mL 0.9995 uobaghdad.edu.iq
LC-MS/MS 0.400 - 200 ng/mL Not specified nih.gov
LC-MS/MS 0.2 - 200 ng/mL Not specified researchgate.net
HPLC/MS/MS 0.5 - 50 µg/L Not specified tandfonline.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for assessing low-level environmental and occupational exposures to benzene.

Different analytical techniques yield varying LODs and LOQs for S-PMA. For example, an HPLC method with a fluorimetric detector reported an LOD of 0.22 µg/L and an LOQ of 0.68 µg/L. nih.gov In contrast, more sensitive LC-MS/MS methods can achieve significantly lower limits. One such method reported an LOD of approximately 0.2 ng/mL and an LOQ of about 0.7 ng/mL. Another LC-MS/MS method established a lower limit of quantitation of 0.2 ng/mL. researchgate.net An ultra-performance liquid chromatography (UPLC) method reported an LOD of 1 µg/L and an LOQ of 2 µg/L. rsc.org

Table 2: Examples of LOD and LOQ for S-PMA Analysis

Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Source(s)
GC-FID 0.05 µg/mL 0.19 µg/mL scielo.br
HPLC/MS/MS ~0.2 ng/mL ~0.7 ng/mL nih.gov
HPLC-Fluorimetric Detector 0.22 µg/L 0.68 µg/L nih.gov
HPLC-Photodiode Array 0.126 µg/ml 0.38 µg/ml uobaghdad.edu.iq
LC-MS/MS 0.08 - 7.8 µg/L (for multiple analytes) Not specified rsc.org
LC-MS/MS Not specified 0.2 ng/mL researchgate.net

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Both are typically assessed at different concentration levels (low, medium, and high) and on the same day (intra-day) and on different days (inter-day).

For S-PMA analysis, methods consistently demonstrate high accuracy and precision. One LC-MS/MS method reported accuracy between 91.4% and 105.2%, with intra-assay precision (CV%) from 4.73% to 9.21% and inter-assay precision from 5.85% to 9.96%. scielo.br Another study using HPLC-MS/MS showed average recoveries (accuracy) ranging from 99% to 110% and precision as relative standard deviation (%RSD) of 5.3% or less for multiple samples. nih.gov A rapid LC-MS/MS method reported intra- and inter-day precisions of less than 8.1% with a relative error of less than 6.9%. researchgate.net

Table 3: Examples of Accuracy and Precision Data for S-PMA Analysis

Analytical Method Accuracy (% Recovery or % of Nominal) Intra-day Precision (%CV or %RSD) Inter-day Precision (%CV or %RSD) Source(s)
LC-MS/MS 91.4 - 105.2% 4.73 - 9.21% 5.85 - 9.96% scielo.br
HPLC/MS/MS 106% < 5.0% Not specified cdc.gov
HPLC-Fluorimetric Detector 83.4 - 102.8% < 10% < 10% nih.gov
HPLC-Photodiode Array 97.183% Not specified Not specified uobaghdad.edu.iq
HPLC-MS/MS 99 - 110% ≤ 5.3% Not specified nih.gov
LC-MS/MS <7.5% relative error < 6.5% < 6.5% nih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In biological samples like urine, this is particularly important due to the complexity of the matrix. The matrix effect is the alteration of the analytical signal of the analyte due to the co-eluting substances from the sample matrix.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity for S-PMA analysis by monitoring specific precursor-to-product ion transitions. scielo.brnih.gov For instance, the transition m/z 238 → 109 is commonly used for S-PMA detection. nih.gov The use of an isotopically labeled internal standard, such as S-phenyl-d5-mercapturic acid (d5-PMA), is a standard practice to compensate for matrix effects and improve method ruggedness. cdc.govnih.gov Studies have shown that with appropriate sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of an internal standard, matrix effects can be minimized or eliminated. scielo.brresearchgate.netnih.gov One study explicitly stated that there was no matrix effect for S-PMA at concentrations of 40, 60, 80, and 100 µg/L. nih.gov

The stability of S-PMA in urine under various storage conditions is a critical factor for ensuring the integrity of samples from collection to analysis. Studies have investigated the stability of S-PMA at different temperatures and over various timeframes.

One study found that S-PMA in urine is stable for at least 90 days when stored at -20°C. scielo.br Another study reported stability for seven weeks at -20°C. nih.gov A six-day stability study also confirmed that S-PMA was stable in the final chromatographic solution at both 8°C (autosampler temperature) and at room temperature in the absence of light. cdc.gov It is also noted that S-PMA is stable for several freeze/thaw cycles. cdc.gov The precursor to S-PMA, pre-S-phenylmercapturic acid (pre-S-PMA), is sensitive to pH, and its conversion to the more stable S-PMA is often a deliberate step in sample preparation, typically through acidification. scielo.broup.comresearchgate.net

Selectivity and Matrix Effects

Quality Assurance and Quality Control (e.g., External Quality Assessment Schemes)

Quality assurance (QA) and quality control (QC) are essential components of a robust analytical program. This includes the use of internal quality control samples at multiple concentration levels within each analytical run and participation in external quality assessment (EQA) schemes, also known as round-robin or proficiency testing programs. uobaghdad.edu.iqcdc.gov

These programs allow laboratories to compare their results with those of other labs analyzing the same samples, providing an objective measure of analytical performance. For example, the German External Quality Assessment Scheme (G-EQUAS) is mentioned in the literature as a reference for S-PMA analysis. rsc.org Participation in such schemes is crucial for ensuring the accuracy and comparability of biomonitoring data for S-PMA on a national and international level. nih.govresearchgate.net The use of certified reference materials, when available, is also a key component of quality assurance. nih.gov

Toxicological and Health Significance of S Phenylmercapturic Acid Levels

S-PMA as an Indicator of Benzene (B151609) Bioavailability and Internal Dose

S-PMA is recognized as a superior biomarker for assessing internal exposure to benzene, particularly at low concentrations. osti.govcoresta.orglabmare.com It reflects the total absorbed dose of benzene from all routes of exposure, including inhalation, ingestion, and skin absorption. labmare.com This makes it an invaluable tool for biological monitoring, integrating exposures from various environmental and occupational sources. wur.nl

Several key characteristics underscore the utility of S-PMA as a biomarker:

Specificity : Unlike other benzene metabolites such as trans,trans-muconic acid (t,t-MA), which can be influenced by dietary sources like sorbic acid, S-PMA is considered highly specific to benzene metabolism. nih.govmdpi.com This specificity allows for the reliable determination of benzene exposure even down to levels of 0.3 ppm (8-hour time-weighted average). osti.govnih.gov

Sensitivity : Modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detection of very low levels of S-PMA in urine, making it suitable for monitoring the general population and workers with low-level exposures. nih.govlabmare.com

Correlation with Exposure : Numerous studies have demonstrated a strong correlation between airborne benzene concentrations and urinary S-PMA levels in occupationally exposed workers. osti.govtandfonline.comresearchgate.net For instance, exposure to 1 ppm of benzene has been calculated to result in an average end-of-shift urinary S-PMA concentration of 47 micrograms per gram of creatinine (B1669602) (µg/g creatinine). nih.gov

Elimination Half-Life : S-PMA has a longer apparent elimination half-life (approximately 9 hours) compared to t,t-MA (around 5 hours). osti.govnih.gov This makes S-PMA a more reliable biomarker for assessing exposure over a full work shift, including those longer than 8 hours. osti.govampath.co.za

Although it represents only a small fraction (about 0.11%) of the total inhaled benzene dose, the specificity and sensitivity of S-PMA make it the biomarker of choice for low-level benzene exposure assessment. osti.govcoresta.org

Relationship between S-PMA and Health Outcomes (e.g., Hematotoxicity, Carcinogenesis)

Benzene is a known human carcinogen, with its toxicity primarily targeting the hematopoietic system. oamjms.euoamjms.eu Elevated S-PMA levels, indicating higher internal doses of benzene, have been associated with various adverse health effects, from early biological changes to an increased risk of cancer.

A primary mechanism of benzene-induced toxicity is the generation of oxidative stress and subsequent damage to DNA. Studies have found a correlation between urinary S-PMA levels and biomarkers of oxidative DNA damage. For example, research has shown a positive association between S-PMA excretion and the levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in both children and adults exposed to environmental air pollution. mdpi.comnih.gov

In one study of residents in a high-pollution urban area, urinary S-PMA excretion was correlated with DNA strand breaks and formamidopyrimidine DNA glycosylase (FPG) sensitive sites in mononuclear blood cells. oup.com This suggests that the internal dose of benzene, as measured by S-PMA, contributes directly to genotoxic effects that are precursors to carcinogenesis.

Benzene's hematotoxicity manifests as a reduction in circulating blood cells, a condition that can progress to aplastic anemia and leukemia. nih.govmdpi.com Urinary S-PMA levels have been linked to these early hematological changes.

A study of footwear workers exposed to benzene in glue found a significant association between S-PMA concentrations and reduced platelet counts. oamjms.euoamjms.eu Workers with high S-PMA concentrations (>0.67 µg/g creatinine) had a 2.59 times higher risk of having low platelet levels (<200,000/mm³) after controlling for other factors. oamjms.eu Other research has also reported associations between quantifiable urinary S-PMA and alterations in neutrophil counts and mean corpuscular volume. nih.govnih.gov In a study of petrochemical workers, decreases in white blood cells, neutrophils, lymphocytes, and monocytes were observed in the benzene-exposed group, which had significantly higher S-PMA levels than controls. nih.gov

Table 1: Research Findings on the Association between S-PMA and Hematological Effects

Study Population Key Finding Reference
Footwear Workers Workers with S-PMA >0.67 µg/g creatinine had a 2.59-fold increased risk of low platelet counts. oamjms.eu
Informal Shoe Workers A significant correlation was found between urinary S-PMA levels and a decrease in the total number of leukocytes. researchgate.net
Petrochemical Workers The benzene-exposed group showed higher S-PMA levels and a decrease in white blood cells, neutrophils, lymphocytes, and monocytes compared to controls. nih.gov
Residents Near Oil Refinery Quantifiable urinary S-PMA was associated with hematological changes, particularly in neutrophil count and mean corpuscular volume. nih.gov

Epigenetic alterations, such as changes in DNA methylation, are increasingly recognized as a mechanism in benzene-induced carcinogenesis. researchgate.netd-nb.info DNA methylation can alter gene expression without changing the DNA sequence itself. d-nb.info

Studies have investigated the link between benzene exposure and the methylation status of key genes. One important finding relates to the O-6-Methylguanine-DNA Methyltransferase (MGMT) gene, which is involved in DNA repair. frontiersin.orgunina.it Research has indicated that benzene exposure may be linked to reduced MGMT promoter methylation. researchgate.net This hypomethylation can impair the DNA repair process, potentially increasing susceptibility to the genotoxic effects of benzene metabolites. researchgate.net

Furthermore, benzene exposure has been associated with global epigenetic changes. In one study of petrochemical workers, increased levels of global trimethylated histone 3 lysine (B10760008) 4 (H3K4me3) modification were observed and were positively associated with urinary S-PMA concentrations and the extent of DNA damage. nih.gov These findings suggest that epigenetic dysregulation is a significant consequence of benzene exposure, contributing to its carcinogenic potential. nih.gov

Association with Hematological Abnormalities (e.g., Platelet Levels)

Implications for Risk Assessment and Management of Benzene Exposure

The ability to accurately quantify internal benzene dose through S-PMA has significant implications for public health and occupational safety. It allows for more precise risk assessments and the effective management of benzene exposure. labmare.comampath.co.za

To interpret biomonitoring results, it is essential to establish reference ranges for S-PMA in both the general population and in occupationally exposed groups. These ranges help to distinguish between background environmental exposure and potentially hazardous occupational intake.

Reference values can vary based on factors like geographic location, smoking status, and proximity to industrial sources. For example, a UK-based study established a 95th percentile reference value of 3.3 µmol/mol creatinine for the general adult population. cefic-lri.orgfrontiersin.org In contrast, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Biological Exposure Index (BEI) of 25 µg/g creatinine for occupationally exposed workers, which corresponds to the threshold limit value for airborne benzene. tandfonline.comknepublishing.comscirp.org

Table 2: Examples of S-PMA Levels in Various Populations

Population S-PMA Level (Median or Mean) Country/Region Reference
General Population (non-smokers) 1.99 µg/g creatinine (mean) Not Specified nih.gov
General Population (smokers) 3.61 µg/g creatinine (mean) Not Specified nih.gov
General Adult Population (95th Percentile) 3.3 µmol/mol creatinine UK frontiersin.org
Oil Refinery Workers 0.70 µg/g creatinine (mean) Congo-Brazzaville scirp.orgjenvoh.com
Footwear Workers 0.19 µg/g creatinine (median) Indonesia knepublishing.com
Control Subjects (non-exposed workers) 0.38 µg/g creatinine (median) China nih.gov
Exposed Workers 17.0 µg/g creatinine (median) China nih.gov
ACGIH Biological Exposure Index (BEI) 25 µg/g creatinine USA knepublishing.comscirp.org

These reference ranges and biological exposure indices are crucial for occupational physicians and industrial hygienists to determine if a worker's exposure is adequately controlled and to implement interventions when necessary to mitigate health risks.

Informing Occupational Exposure Limits and Biomonitoring Guidelines

The utility of SPMA as a biomarker stems from its direct relationship with benzene metabolism; it is a minor metabolite, accounting for approximately 0.11% of an absorbed dose of benzene. nih.govnih.gov Unlike other benzene metabolites, such as t,t-muconic acid (t,t-MA), SPMA is not confounded by dietary sources like sorbic acid, making it a more specific indicator of benzene exposure. mdpi.comnih.gov This specificity allows for the reliable determination of benzene exposure down to levels of 0.3 ppm (8-hour time-weighted average), which is critical as regulatory agencies continue to lower the permissible exposure limits for benzene due to its carcinogenicity. nih.govtandfonline.com

Research has consistently demonstrated a strong correlation between the concentration of benzene in the air and the levels of SPMA excreted in the urine, solidifying its role in workplace monitoring. nih.govoup.com This relationship is fundamental to the establishment of Biological Exposure Indices (BEIs) or their equivalents. These guidelines represent the concentration of a chemical or its metabolite in a biological sample (like urine) that corresponds to the airborne OEL. They are essential for assessing the effectiveness of control measures and ensuring worker safety. alberta.caonepetro.org

Several regulatory and advisory bodies have established biomonitoring guidelines for SPMA based on extensive research correlating exposure levels with biological concentrations.

Biomonitoring Guideline Values for S-Phenylmercapturic Acid (SPMA)

Various organizations have proposed limit values for urinary SPMA to protect workers from the adverse health effects of benzene exposure. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Biological Exposure Index (BEI) for SPMA, which is widely recognized. alberta.canih.gov In Europe, the Committee for Risk Assessment (RAC) of the European Chemicals Agency (ECHA) has proposed even lower biological limit values (BLV) in conjunction with a reduced OEL for airborne benzene. mdpi.comconcawe.eu

Table 1: Biomonitoring Guideline Values for Urinary SPMA

Issuing OrganizationGuideline Value (µg/g creatinine)Corresponding Airborne Benzene Exposure (8-hr TWA)Notes
ACGIH 250.5 ppmBEI for end-of-shift urine samples. alberta.canih.govmdpi.com
ECHA (RAC) Proposal 20.05 ppm (160 µg/m³)Proposed Biological Limit Value (BLV). mdpi.comtandfonline.comconcawe.eu
ACGIH (Basis for BEI) 47 (Calculated Average)1 ppmResearch indicated exposure to 1 ppm benzene results in an average of 47 µg S-PMA/g creatinine. nih.gov

This table is interactive. You can sort and filter the data.

The BEI established by the ACGIH is 25 µg/g creatinine in an end-of-shift urine sample. scirp.orgnih.govjenvoh.com This value corresponds to an airborne benzene exposure at the Threshold Limit Value (TLV) of 0.5 ppm. alberta.camdpi.com Studies have shown that exposure to 1 ppm of benzene for an 8-hour time-weighted average (TWA) leads to an average urinary SPMA concentration of 47 µg/g creatinine. nih.gov

Reflecting a trend towards more stringent control of carcinogens, the ECHA's RAC has recommended lowering the 8-hour TWA OEL for benzene to 0.05 ppm (160 µg/m³) and introducing a corresponding biological limit value of 2 µg SPMA/g creatinine. concawe.eunih.gov This highlights the ongoing re-evaluation of safe exposure levels and the central role of sensitive biomarkers like SPMA in this process.

Detailed Research Findings

Numerous studies have investigated the relationship between occupational benzene exposure and urinary SPMA levels across various industries. These studies provide the scientific foundation for the guideline values and demonstrate the practical application of SPMA in biomonitoring. For instance, research in petrochemical industries and among coke oven workers has confirmed the utility of SPMA, even at very low exposure concentrations. concawe.eunih.gov

A study of oil refinery workers found excellent correlations between airborne benzene and urinary SPMA (r = 0.812), reinforcing its reliability for assessing low-dose exposure. mdpi.com Conversely, studies in settings with highly variable or low exposure, such as among shoe-making home industry workers, have sometimes shown weaker correlations, which can be influenced by various factors including the limitations of small sample sizes. researchgate.netdoaj.org

Table 2: Selected Research Findings on Benzene Exposure and Urinary SPMA Levels

Study PopulationAirborne Benzene Concentration (median)Airborne Benzene Concentration (range)Urinary SPMA (median µg/g creatinine)Urinary SPMA (range µg/g creatinine)
Oil Refinery Workers 1.7 µg/m³0.6 - 83.5 µg/m³Not Reported<0.5 - 3.96
Oil Site Workers (Congo) 0.053 ppm0.019 - 1.448 ppm0.520.23 - 6.7
Petrochemical Workers 0.0132 mg/m³<0.003 - 924 mg/m³0.48<0.06 - 18.63
Policemen (Non-smoking) 20.55 µg/m³13.98 - 32.48 µg/m³0.350.21 - 0.69
Shoe Home Industry Workers Not Reported0.06 - 53.8 ppmNot ReportedAverage: 6.68

This table is interactive. You can sort and filter the data based on different criteria.

These research findings underscore that while SPMA is a robust biomarker, interpreting the results requires consideration of factors such as smoking status, as cigarette smoke is a significant source of benzene exposure. onepetro.orgnih.gov Therefore, biomonitoring programs often assess smoking status to differentiate between occupational and non-occupational sources of exposure. onepetro.org

Enzymology and Kinetics Relevant to S Phenylmercapturic Acid Formation

General Principles of Enzyme Kinetics

Enzyme kinetics is the study of the rates of chemical reactions catalyzed by enzymes and the factors that influence these rates. teachmephysiology.com Understanding these principles is crucial for comprehending how the body metabolizes xenobiotics like benzene (B151609).

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes how the rate of an enzyme-catalyzed reaction is influenced by the concentration of the substrate. teachmephysiology.com The model assumes a reaction where a substrate (S) binds reversibly to an enzyme (E) to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form a product (P) and the free enzyme. teachmephysiology.com

The relationship is expressed by the Michaelis-Menten equation:

Where:

V₀ is the initial reaction velocity.

Vₘₐₓ is the maximum reaction velocity, achieved when the enzyme's active sites are saturated with the substrate. teachmephysiology.com

[S] is the substrate concentration.

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. teachmephysiology.com

This model is highly relevant to S-PMA formation as it helps to predict the rate of benzene metabolite conjugation at different exposure levels. semanticscholar.org At low substrate concentrations (i.e., low levels of benzene exposure), the reaction rate is directly proportional to the substrate concentration (first-order kinetics). teachmephysiology.com At high concentrations, the rate becomes independent of the substrate concentration and reaches a plateau at Vₘₐₓ (zero-order kinetics), as the enzyme becomes saturated. teachmephysiology.com

The formation of a temporary enzyme-substrate (ES) complex is a critical step in enzyme catalysis. libretexts.orgbiologydictionary.net When a substrate binds to the enzyme's active site, a specific three-dimensional pocket, it forms the ES complex. lumenlearning.com This binding is not a simple "lock-and-key" fit; rather, the "induced-fit" model suggests that the interaction causes a conformational change in the enzyme's structure. libretexts.org This dynamic adjustment creates an optimal binding arrangement that facilitates the chemical reaction. libretexts.orglumenlearning.com

The formation of the ES complex increases the reaction rate by:

Lowering Activation Energy: The complex stabilizes the transition state of the reaction, reducing the energy required for the substrate to be converted into product. libretexts.orgmytutor.co.uk

Optimal Orientation: It brings substrates together in the correct alignment for the reaction to occur. libretexts.org

Creating an Ideal Microenvironment: The active site can provide a specific chemical environment (e.g., non-polar or slightly acidic) that is conducive to the reaction. libretexts.orglumenlearning.com

In the context of S-PMA synthesis, the substrate, benzene oxide, binds to the active site of a GST enzyme, forming an ES complex with glutathione (B108866) (GSH), which is the first step in its detoxification. nih.gov

Two key parameters derived from Michaelis-Menten kinetics are the turnover number (kcat) and the Michaelis constant (Km).

Turnover Number (kcat): This represents the maximum number of substrate molecules that one enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. jove.comlibretexts.org It is a measure of the enzyme's catalytic speed. jove.com The formula is kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration. libretexts.org

Michaelis Constant (Km): Km is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. teachmephysiology.comlibretexts.org It is an inverse measure of the enzyme's affinity for its substrate; a low Km indicates a high affinity, meaning the enzyme can be effective even at low substrate concentrations. libretexts.orglibretexts.org

The ratio of these two parameters, kcat/Km , is known as the catalytic efficiency. fiveable.menumberanalytics.com This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations and is a useful measure for comparing the effectiveness of different enzymes or the same enzyme with different substrates. fiveable.me A higher kcat/Km ratio signifies greater enzyme efficiency. fiveable.me

Enzyme-Substrate Complex Formation

Kinetic Studies of Glutathione S-Transferases (GSTs) in Benzene Metabolism

The formation of S-PMA from benzene involves the enzymatic conjugation of its reactive metabolite, benzene oxide, with glutathione (GSH). This reaction is primarily catalyzed by the Glutathione S-Transferase (GST) family of enzymes. nih.gov

Kinetic studies have been conducted to determine the efficiency of different GST isozymes in catalyzing the detoxification of benzene oxide. The formation of S-phenylglutathione, the precursor to S-PMA, has been quantified to establish kinetic parameters for specific GSTs. nih.gov

Research has shown that not all GST isozymes are equally effective in this process. Studies incubating various GSTs (GSTA1, GSTM1, GSTP1, and GSTT1) with benzene oxide and glutathione revealed significant differences in their catalytic activity. nih.govnih.gov GSTT1 and GSTP1 were found to catalyze the conjugation reaction, while GSTA1 and GSTM1 showed insufficient activity for kinetic parameter determination. nih.govnih.gov

The following table summarizes the kinetic parameters determined for GSTT1 and GSTP1 in the conjugation of benzene oxide.

EnzymeKm (µM)Vmax (fmol/s)
GSTT1 420450
GSTP1 36003100
Data from a study conducted at 37°C. nih.gov

These data indicate that GSTT1 has a much higher affinity (lower Km) for benzene oxide compared to GSTP1. nih.gov This suggests that GSTT1 is a critical enzyme in the detoxification of benzene oxide, particularly at lower exposure concentrations. nih.gov While GSTP1 has a lower affinity, its higher Vmax suggests it may play a significant role at higher concentrations of the substrate. nih.gov

Several factors can influence the activity of GST enzymes and, consequently, the rate of S-PMA formation.

Genetic Polymorphisms: The genes encoding GST enzymes are highly polymorphic in the human population. nih.gov A particularly significant polymorphism is the GSTT1-null genotype, where the gene is deleted, leading to a lack of enzyme activity. researchgate.net Studies have consistently shown that individuals with the GSTT1-null genotype have lower levels of urinary S-PMA, indicating less efficient detoxification of benzene oxide. nih.gov This genetic variation can account for a substantial portion of the variability in S-PMA levels among individuals. researchgate.net

Enzyme Induction: Exposure to certain chemicals can induce the expression of GSTs, potentially increasing the rate of detoxification. mdpi.com

Enzyme Inhibition: The activity of GSTs can be suppressed by various endogenous and exogenous compounds. For instance, the accumulation of free fatty acids, which can occur during cellular injury, has been shown to inhibit GST activity. nih.gov

Substrate Availability: The concentration of both glutathione (GSH) and the benzene metabolite (benzene oxide) will affect the reaction rate according to Michaelis-Menten kinetics. portlandpress.com

pH: The pH of the cellular environment can impact enzyme structure and activity. The conversion of the S-PMA precursor to S-PMA is also pH-dependent, with increased conversion at lower pH values. researchgate.net

Other Environmental Exposures: Exposure to other xenobiotics, such as pesticides, can also affect GST activity, potentially competing for the enzyme or altering its expression levels. ajol.info Smoking is a significant factor, with smokers showing approximately tenfold higher levels of S-PMA compared to non-smokers. researchgate.net

Inhibition and Activation Mechanisms Pertinent to the S-PMA Pathway

The metabolic pathway leading to the formation of S-Phenylmercapturic acid (S-PMA) is centered on the activity of Glutathione S-transferases (GSTs). The rate of S-PMA synthesis can be modulated by various molecules that inhibit or activate these critical enzymes.

Enzyme inhibition can occur through several mechanisms. An irreversible inhibitor forms a strong, covalent bond with the enzyme, often at the active site, permanently inactivating it. libretexts.org In contrast, reversible inhibition, which involves noncovalent bonds, can be overcome. libretexts.org Reversible inhibition is further categorized into competitive and non-competitive types. A competitive inhibitor typically resembles the substrate and binds to the active site, preventing the actual substrate from binding. libretexts.orgabpischools.org.uk A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), which alters the shape of the active site and reduces its efficiency. libretexts.orgabpischools.org.uk

In the context of the S-PMA pathway, GSTs are known to be inhibited by a range of compounds. For example, ethacrynic acid is a known inhibitor of GST Pi (GSTP1), one of the isoforms involved in benzene oxide detoxification. nih.govscience.gov While ethacrynic acid itself is considered a weak inhibitor, its structure has been used as a basis for synthesizing more potent inhibitors of GSTs. science.gov The binding of various ligands, including endogenous molecules, can also result in enzyme inhibition, as GSTs are known to function as binding proteins. mdpi.com

Implications of Enzyme Kinetics for Inter-individual Variability in S-PMA Levels

The kinetics of the enzymes involved in benzene metabolism, particularly the Glutathione S-transferases (GSTs), are a primary determinant of the significant inter-individual variability observed in urinary S-PMA levels. nih.govnih.gov This variability is largely attributable to genetic polymorphisms, which are common variations in the genes encoding these enzymes. plos.orgberkeley.edu These genetic differences can lead to altered enzyme expression or function, directly impacting the rate at which an individual can detoxify benzene oxide into the precursor of S-PMA. berkeley.edunih.gov

The most significant polymorphisms affecting S-PMA levels are found in the GSTT1 and GSTM1 genes. berkeley.edu Many individuals have a "null" genotype for these genes, meaning the gene is deleted and no functional enzyme is produced.

GSTT1 Polymorphism : The GSTT1 genotype is a powerful determinant of S-PMA levels. plos.orgnih.gov Studies have consistently shown that individuals with the GSTT1-null genotype, who lack a functional GSTT1 enzyme, excrete significantly lower amounts of S-PMA compared to individuals with the active (GSTT1-positive) gene when exposed to similar levels of benzene. plos.orgnih.gov The average S-PMA excretion in GSTT1-null individuals can be around 50% lower than in GSTT1-positive individuals. nih.gov The GSTT1 deletion has been shown to explain between 14.2% and 31.6% of the variance in S-PMA levels across different populations. plos.org Unlike other GSTs, the detoxification activity of GSTT1 in this pathway does not appear to be compensated for by other enzymes in individuals with the null genotype. nih.gov

GSTM1 Polymorphism : The GSTM1-null genotype also leads to lower S-PMA production, although its effect is generally less pronounced than that of the GSTT1 deletion. plos.orgberkeley.edu The GSTM1 deletion has been found to account for approximately 0.2% to 2.4% of the variance in S-PMA levels. plos.org

Other genetic polymorphisms, such as those in GSTA1, microsomal epoxide hydrolase (EPHX1), and NQO1, may also influence S-PMA concentrations, but GSTT1 and GSTM1 are considered the principal contributors to the genetically determined variability. berkeley.edunih.gov This pronounced inter-individual variation due to enzyme kinetics means that genetic information, particularly the GSTT1 status, should be considered when using S-PMA as a biomarker for benzene exposure. nih.gov

Data Tables

Table 1: Kinetic Parameters of Human GST Isozymes in Benzene Oxide Detoxification

This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the conjugation of benzene oxide with glutathione, catalyzed by different GST isozymes. Lower Kₘ values indicate a higher affinity of the enzyme for the substrate.

EnzymeKₘ (µM)Vₘₐₓ (fmol/s)Significance in S-PMA Pathway
GSTT1 420450Considered a critical enzyme for benzene oxide detoxification. nih.govnih.gov
GSTP1 36003100Plays an important role, particularly at higher substrate concentrations. nih.govnih.gov
GSTA1 Not DeterminedNot DeterminedInsufficient activity observed for kinetic parameter determination. nih.govnih.gov
GSTM1 Not DeterminedNot DeterminedInsufficient activity observed for kinetic parameter determination. nih.govnih.gov

Data sourced from in vitro studies conducted at 37°C. nih.govnih.gov

Table 2: Influence of Key GST Genetic Polymorphisms on Urinary S-PMA Levels

This table summarizes the impact of null genotypes (gene deletions) for GSTT1 and GSTM1 on the urinary excretion of S-PMA.

Gene PolymorphismEffect on S-PMA LevelsReported Impact
GSTT1-null Significantly lower S-PMA excretion. plos.orgnih.govAccounts for 14.2%–31.6% of the variance in S-PMA levels. plos.org Urinary S-PMA can be ~50% lower compared to GSTT1-positive individuals. nih.gov
GSTM1-null Lower S-PMA excretion. plos.orgberkeley.eduAccounts for 0.2%–2.4% of the variance in S-PMA levels. plos.org The effect is less pronounced than that of the GSTT1-null genotype. berkeley.edu

Future Research Directions and Unanswered Questions

Refinement and Harmonization of Analytical Methods for S-PMA

While current methods for detecting S-PMA in urine, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are sensitive and specific, there are ongoing needs for refinement and harmonization. scielo.br The complexity of the urine matrix necessitates robust extraction and cleanup procedures to ensure accuracy. researchgate.net Different laboratory methods can lead to variability in results, making it difficult to compare data across studies and populations.

Future efforts should focus on:

Standardizing pre-analytical procedures: This includes standardizing sample collection, storage, and the hydrolysis of S-PMA precursors to measure total S-PMA, which can reduce variability caused by urine pH and storage conditions. nih.gov

Developing certified reference materials: These materials would allow laboratories to validate their methods and ensure their results are comparable to a known standard.

Inter-laboratory comparison programs: These programs are essential for identifying and reducing analytical variability among different laboratories, leading to more consistent and reliable data.

Longitudinal Studies on S-PMA Levels and Health Outcomes

Most studies on S-PMA and health effects have been cross-sectional, providing a snapshot in time. Longitudinal studies, which follow individuals over extended periods, are needed to better understand the long-term health consequences of benzene (B151609) exposure as indicated by S-PMA levels. oamjms.eu Such studies could provide more definitive evidence on the relationship between S-PMA concentrations and the risk of developing diseases like leukemia and other blood disorders. resile.com.aulambtonpublichealth.ca

Key research questions for longitudinal studies include:

What is the temporal relationship between changes in S-PMA levels and the onset of hematological changes or other adverse health effects?

Can fluctuations in S-PMA levels over time predict future disease risk?

How do lifestyle factors and genetic predispositions interact with S-PMA levels to influence health outcomes over a lifetime?

A cohort study design could be particularly useful to examine how the duration of benzene exposure affects health outcomes, such as a decrease in platelet levels. oamjms.eu

Mechanistic Research on Low-Dose Benzene Metabolism and S-PMA Formation

The exact mechanisms of how the human body metabolizes low doses of benzene to form S-PMA are not fully understood. fiocruz.brtandfonline.com Benzene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form benzene oxide. fiocruz.brresearchgate.net Benzene oxide can then be detoxified by conjugation with glutathione (B108866) to form a precursor to S-PMA. aacrjournals.orgplos.org

However, at low exposure levels, other enzymes, such as CYP2F1 and CYP2A13 in the lungs, may play a more significant role. fiocruz.brnih.gov Research suggests that benzene metabolism is non-linear, with potentially greater metabolic efficiency at lower exposure concentrations. tandfonline.com

Future mechanistic research should investigate:

The relative contributions of different CYP enzymes to benzene metabolism at low doses. nih.govnih.gov

The factors that influence the balance between the metabolic pathways that lead to detoxification (e.g., S-PMA formation) and those that lead to toxic metabolites. nih.gov

How genetic polymorphisms in metabolic enzymes, such as CYP2E1 and GSTs, affect S-PMA formation and individual susceptibility to benzene's toxic effects at low exposure levels. nih.govberkeley.edu

Development of Point-of-Care Testing (POCT) for S-PMA

Current S-PMA analysis is laboratory-based and not suitable for rapid, on-site screening. The development of point-of-care testing (POCT) for S-PMA would enable real-time exposure assessment in occupational and environmental settings. chemitrace.com A recent study has shown the potential of integrating salt-induced phase separation with surface-enhanced Raman spectroscopy for POCT of S-PMA in urine. acs.org

Challenges in developing S-PMA POCT include:

Achieving sufficient sensitivity and specificity: POCT devices must be able to detect the low concentrations of S-PMA typically found in urine from environmental or low-level occupational exposure. nih.govresearchgate.net

Simplicity and cost-effectiveness: The tests need to be easy to use by non-laboratory personnel and affordable for widespread use. researchgate.netutoronto.ca

Sample preparation: The complexity of the urine matrix may require on-the-spot sample preparation steps. researchgate.net

Quality assurance and regulatory approval: Ensuring the accuracy and reliability of POCT results and navigating the regulatory landscape are significant hurdles. nih.govmodernmedlab.comaacrjournals.org

Despite these challenges, technologies like recombinase polymerase amplification (RPA) assays are being explored for rapid diagnostic testing and may hold promise for future S-PMA POCT development. nih.govnih.gov

Integration of S-PMA Biomonitoring with "Omics" Technologies (e.g., Genomics, Epigenomics)

Integrating S-PMA biomonitoring with "omics" technologies, such as genomics, epigenomics, and transcriptomics, can provide a more comprehensive understanding of the biological effects of benzene exposure.

Genomics: Studies have already identified that genetic variations in enzymes like GSTT1 can influence urinary S-PMA levels. plos.orgberkeley.edu Further genomic research can help identify other genetic factors that affect benzene metabolism and susceptibility.

Epigenomics: Benzene exposure has been linked to changes in DNA methylation, an epigenetic mechanism that can alter gene expression without changing the DNA sequence itself. nih.govmdpi.com Studies have found associations between urinary S-PMA levels and changes in the methylation of specific genes and repetitive elements like LINE-1. plos.orgresearchgate.net For instance, some research has shown a negative correlation between CYP2E1 promoter methylation and benzene levels, and a positive correlation between iNOS promoter methylation and urinary S-PMA levels. nih.gov

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to benzene exposure, as measured by S-PMA, can reveal the cellular pathways that are affected. For example, research has identified key risk genes associated with benzene exposure through microarray data analysis. frontiersin.org

By combining S-PMA data with omics data, researchers can gain deeper insights into the mechanisms of benzene-induced toxicity and identify new biomarkers for early disease detection and risk assessment.

Q & A

Q. What analytical methods are recommended for quantifying S-PMA in urine for benzene exposure studies?

S-PMA is typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The NIOSH Method 8326 provides a validated protocol involving enzymatic hydrolysis of urine samples, solid-phase extraction, and analysis via reverse-phase HPLC coupled with negative electrospray ionization and multiple reaction monitoring (MRM). Key parameters include a C18 column, acetonitrile/water gradients, and monitoring transitions like m/z 238→109 for S-PMA . Sample preparation must account for light sensitivity, as S-PMA degrades significantly under light exposure (e.g., 75% degradation after 24 hours) .

Q. How should urine samples be collected and stored to ensure S-PMA stability?

Urine samples should be collected in amber vials to minimize light exposure, stored at ≤−20°C immediately post-collection, and thawed only once before analysis. Autosampler stability studies show S-PMA remains stable for ≤6 days at 8°C, but prolonged room-temperature storage or light exposure leads to rapid degradation. For field studies, adding preservatives (e.g., ascorbic acid) can mitigate oxidative losses .

Q. What are the key validation parameters for S-PMA assays in biomonitoring studies?

Validation should include:

  • Accuracy/Recovery : 95–106% for spiked urine samples.
  • Precision : Relative standard deviation (RSD) ≤5% for intra- and inter-day runs.
  • Limit of Detection (LOD) : Typically 0.1–0.5 µg/L using LC-MS/MS.
  • Matrix Effects : Assessed via post-column infusion to account for urine variability.
  • Stability : Bench, freeze-thaw, and long-term storage tests .

Q. How does S-PMA compare to trans,trans-muconic acid (tt-MA) as a benzene biomarker?

S-PMA is more specific to benzene than tt-MA, which can originate from dietary sorbic acid. S-PMA also has a longer elimination half-life (9.1 vs. 5.0 hours), making it suitable for shifts >8 hours. At 1 ppm benzene exposure, urinary S-PMA averages 21 µmol/mol creatinine, while tt-MA averages 1.5 mmol/mol creatinine. However, S-PMA’s lower background levels (e.g., 0.94 µmol/mol creatinine in non-smokers vs. 1.71 in smokers) enhance sensitivity for low-level exposure (<0.3 ppm) .

Advanced Research Questions

Q. How can researchers address inter-laboratory variability in S-PMA measurements?

Standardize protocols using certified reference materials (CRMs) and participate in proficiency testing programs (e.g., HBM4EU). Cross-validate methods by spiking urine pools with known S-PMA concentrations and comparing recovery rates. Harmonize MRM transitions, internal standards (e.g., deuterated S-PMA), and calibration curves (0.5–50 ng/mL) across labs .

Q. What experimental designs are optimal for longitudinal studies of benzene exposure using S-PMA?

Use a paired sampling strategy : Collect pre- and post-shift urine samples to account for intra-individual variability. Adjust for creatinine excretion to normalize dilution effects. For low-exposure cohorts (e.g., urban populations), include covariates like smoking status, which increases S-PMA by ~80% (4.8 vs. 9.1 µg/g creatinine in non-smokers vs. smokers) .

Q. How can S-PMA data be integrated with omics approaches to study benzene toxicity mechanisms?

Combine S-PMA levels with metabolomics (e.g., plasma fatty acid profiling) or epigenetics (e.g., LINE-1 methylation). For example, benzene-exposed workers show altered arachidonic acid metabolism correlated with S-PMA (β=−0.34, p<0.05), suggesting inflammatory pathways mediate hematotoxicity .

Q. What statistical methods resolve contradictions between S-PMA and air-monitoring data in exposure assessments?

Apply mixed-effects models to partition variance between personal airborne benzene (measured via passive samplers) and urinary S-PMA. For non-linear relationships (e.g., saturation of metabolic pathways at high exposures), use segmented regression or physiologically based pharmacokinetic (PBPK) modeling .

Q. How do co-exposures (e.g., toluene) affect S-PMA interpretation in occupational settings?

Toluene does not interfere with S-PMA analysis but may competitively inhibit benzene metabolism. Include co-measurements of s-benzylmercapturic acid (toluene biomarker) and adjust multivariable models for interaction terms. In firefighters, median toluene (3.2 ppm) coexposure reduced S-PMA by 15% vs. benzene-only scenarios .

Methodological Resources

  • Analytical Protocols : NIOSH Method 8326 , LC-MS/MS optimization .
  • Data Analysis : Mixed-effects models for exposure-response , PBPK modeling .
  • Biomarker Integration : Metabolomics , epigenetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.